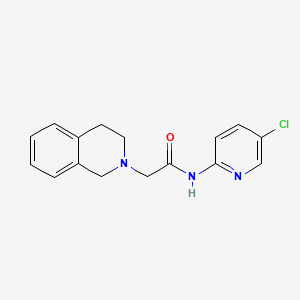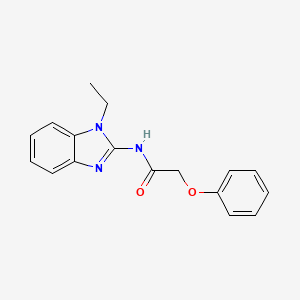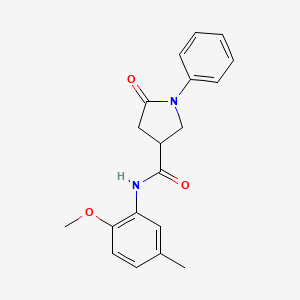![molecular formula C17H21FN2O2 B5355978 1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5355978.png)
1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine, commonly known as FMOX, is a synthetic compound that has been the subject of extensive scientific research in recent years. FMOX belongs to the class of oxazolidinone compounds, which are known for their antibacterial properties.
Mecanismo De Acción
The mechanism of action of FMOX involves inhibition of bacterial protein synthesis. FMOX binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the formation of the initiation complex and thereby inhibiting protein synthesis. FMOX has a unique binding site on the ribosome, which may contribute to its activity against resistant bacteria.
Biochemical and Physiological Effects:
FMOX has been shown to have low toxicity in animal studies, and its pharmacokinetics have been well characterized. FMOX is rapidly absorbed after oral administration, and it has a long half-life, allowing for once-daily dosing. FMOX is metabolized primarily by the liver and excreted in the urine. FMOX has been shown to have good tissue penetration, including penetration into the lungs, making it a potentially useful agent for the treatment of respiratory tract infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of FMOX is its broad-spectrum activity against Gram-positive bacteria, including resistant strains. FMOX has also been shown to have activity against some Gram-negative bacteria, although its activity in this area is more limited. FMOX has a unique binding site on the ribosome, which may contribute to its activity against resistant bacteria. One limitation of FMOX is its relatively high cost compared to other antibiotics.
Direcciones Futuras
Future research on FMOX could focus on several areas. One area of interest is the development of FMOX analogs with improved activity against Gram-negative bacteria. Another area of interest is the use of FMOX in combination with other antibiotics to improve its activity against resistant bacteria. Additionally, further studies could be conducted to investigate the anti-inflammatory properties of FMOX and its potential use in the treatment of inflammatory diseases. Finally, studies could be conducted to investigate the potential use of FMOX in veterinary medicine.
Métodos De Síntesis
The synthesis of FMOX involves a multi-step process that begins with the reaction of 2-fluoro-4-methoxybenzaldehyde with 5-methyl-1,3-oxazol-4-ylmethylamine to form an intermediate compound. This intermediate is then reacted with piperidine to produce FMOX. The synthesis of FMOX has been optimized to improve its yield and purity, and various methods have been developed to produce FMOX in large quantities.
Aplicaciones Científicas De Investigación
FMOX has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. FMOX has also been shown to have activity against some Gram-negative bacteria, such as Haemophilus influenzae. In addition to its antibacterial properties, FMOX has also been studied for its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-(piperidin-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c1-12-16(11-20-8-4-3-5-9-20)19-17(22-12)14-7-6-13(21-2)10-15(14)18/h6-7,10H,3-5,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHWDYYUWOMYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)F)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R*,3aR*,7aR*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5355904.png)
![5-[(cycloheptylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5355908.png)
![2-cyclohexyl-7-(3-ethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5355912.png)
![N-[4-(2,6-diphenyl-4-pyrimidinyl)phenyl]acetamide](/img/structure/B5355915.png)
![4-(hydroxymethyl)-1-[(4-propyl-5-pyrimidinyl)carbonyl]-4-azepanol](/img/structure/B5355923.png)
![3-(1H-imidazol-4-ylmethyl)-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5355925.png)

![N-methyl-1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5355951.png)

![1-(4-amino-5-methylpyrimidin-2-yl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5355970.png)


![6-ethyl-7-methyl-3-[(phenylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5355989.png)
![3-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5355990.png)
